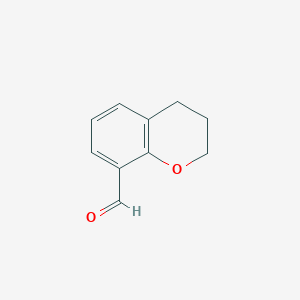

Chroman-8-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-chromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKTXRDSAFQAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624057 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327183-32-4 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Chroman-8-carbaldehyde (CAS 327183-32-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-8-carbaldehyde, with the CAS Registry Number 327183-32-4, is a heterocyclic aromatic aldehyde. It belongs to the chroman family of compounds, which are characterized by a benzopyran ring system. The chroman scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic molecules.[1] These compounds have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] this compound, featuring a reactive aldehyde group at the 8-position of the chroman ring, serves as a valuable synthetic intermediate for the development of novel therapeutics and other functional organic materials.[3][4]

This technical guide provides a comprehensive overview of the known properties of this compound, including its synthesis, spectral characterization, and potential applications in drug discovery. Due to the compound's status as a specialized research chemical, some experimental data is not extensively published. In such instances, this guide provides predicted data based on the analysis of structurally related compounds to offer a more complete profile for research and development purposes.

Chemical and Physical Properties

This compound is typically supplied as a white to off-white solid.[5] It is advisable to store the compound under an inert atmosphere, such as nitrogen or argon, at temperatures between 2-8°C to ensure its stability.[5]

| Property | Value | Source(s) |

| CAS Number | 327183-32-4 | [5] |

| Molecular Formula | C₁₀H₁₀O₂ | [6] |

| Molecular Weight | 162.19 g/mol | [6] |

| Appearance | White to off-white solid | [5] |

| Storage | 2-8°C, under inert gas | [5] |

| Purity | Typically ≥95% | [5][7] |

| SMILES | O=Cc1cccc2c1OCCC2 | [6] |

Synthesis of this compound

A detailed, multi-step synthesis of this compound has been described, which involves the formation of a chroman ring system followed by the introduction of the carbaldehyde group.[5] A key step in this synthesis is the ortho-formylation of a chroman precursor.

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from a known synthetic route.[5]

Step 1: Preparation of the Chroman Precursor

The synthesis begins with a suitable brominated aromatic precursor, which is then elaborated to form the chroman ring.

Step 2: Formylation

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve the chroman precursor in a mixture of anhydrous tetrahydrofuran (THF) and hexane.

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours to facilitate the lithium-halogen exchange.

-

To the resulting organolithium species, add anhydrous N,N-dimethylformamide (DMF) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction by the slow addition of 1N hydrochloric acid (HCl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude this compound using silica gel column chromatography.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0 to 20%).

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Full spectral characterization is essential for confirming the identity and purity of this compound. While experimental ¹H NMR data is available, complete experimental ¹³C NMR, IR, and mass spectra are not widely published. The following sections provide the known ¹H NMR data and predicted data for other spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.41 | singlet | - | 1H, Aldehyde (-CHO) |

| 7.64-7.63 | doublet of doublets | 1.5, 8.1 | 1H, Aromatic |

| 7.25 | doublet | 5.13 | 1H, Aromatic |

| 6.89 | triplet | 7.3 | 1H, Aromatic |

| 4.30 | triplet | 5.1 | 2H, -OCH₂- |

| 2.83 | triplet | 6.2 | 2H, Ar-CH₂- |

| 2.09-2.03 | multiplet | - | 2H, -CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Based on standard chemical shift values for chroman and aldehyde moieties, the following are the predicted ¹³C NMR chemical shifts.[8][9]

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde Carbonyl (C=O) |

| ~160 | Aromatic Carbon (C-O) |

| ~135 | Aromatic Carbon |

| ~128 | Aromatic Carbon |

| ~125 | Aromatic Carbon |

| ~120 | Aromatic Carbon |

| ~118 | Aromatic Carbon |

| ~65 | Methylene Carbon (-OCH₂) |

| ~25 | Methylene Carbon (Ar-CH₂) |

| ~22 | Methylene Carbon (-CH₂) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and chroman functional groups.[10][11]

| Predicted Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~2850-2750 | C-H stretch (aldehyde) |

| ~1690 | C=O stretch (aromatic aldehyde) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.[10]

| m/z | Predicted Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 161 | [M-H]⁺ |

| 133 | [M-CHO]⁺ |

Reactivity and Synthetic Potential

The chemical reactivity of this compound is dominated by its two key functional components: the aldehyde group and the chroman ring system.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, making this compound a valuable building block in organic synthesis.[12]

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, Chroman-8-carboxylic acid, using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Reduction of the aldehyde group to a primary alcohol can be achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.

-

Wittig Reaction: The Wittig reaction can be employed to convert the aldehyde into an alkene, providing a route to vinyl-substituted chroman derivatives.

-

Condensation Reactions: this compound can undergo condensation reactions with amines to form imines (Schiff bases), and with active methylene compounds in reactions such as the Knoevenagel condensation.[12]

Caption: Key reactions of the aldehyde group in this compound.

Reactions of the Chroman Ring

The benzene ring of the chroman nucleus can undergo electrophilic aromatic substitution. The ether oxygen is an activating group, directing incoming electrophiles primarily to the positions ortho and para to it.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific biological data available for this compound itself, the broader class of chroman and chromene derivatives has shown a wide range of pharmacological activities, suggesting that this compound is a promising scaffold for the development of new therapeutic agents.[2]

-

Anticancer Activity: Many chroman derivatives have demonstrated potent anticancer activity against various cancer cell lines.[2] The mechanism of action can vary, but some derivatives have been shown to induce apoptosis and inhibit cell proliferation.[12]

-

Antimicrobial Activity: Chroman-based compounds have been investigated for their antibacterial and antifungal properties.[2]

-

Anti-inflammatory Effects: Some chroman derivatives exhibit anti-inflammatory activity, potentially through the inhibition of inflammatory pathways.[13]

-

Enzyme Inhibition: The chroman scaffold has been used to design inhibitors for various enzymes, including aldehyde dehydrogenase.[14][15] Given its aldehyde group, this compound could be explored as a potential substrate or inhibitor for enzymes involved in aldehyde metabolism.

The presence of the aldehyde group in this compound makes it an ideal starting point for the synthesis of a library of derivatives for high-throughput screening to identify novel bioactive compounds.

Safety and Handling

As with any research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its chroman core is a well-established pharmacophore, and the presence of a reactive aldehyde group allows for extensive chemical modification. While specific biological data for this compound is not yet widely available, its structural features make it a highly attractive candidate for the synthesis and screening of new chemical entities with a range of potential therapeutic applications. This guide provides a solid foundation of its known properties and synthetic utility to aid researchers in its application.

References

- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. labterpharm.lookchem.com [labterpharm.lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 95% CAS#: 327183-32-4 [m.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound, 95% | 327183-32-4 [chemicalbook.com]

- 8. 13Carbon NMR [chem.ch.huji.ac.il]

- 9. compoundchem.com [compoundchem.com]

- 10. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chroman-2-carbaldehyde|High-Quality Research Chemical [benchchem.com]

- 13. 4-Chloro-2-phenyl-2H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chroman-8-carbaldehyde: Synthesis, Characterization, and Applications

Abstract

Chroman-8-carbaldehyde is a heterocyclic organic compound featuring a chroman core functionalized with an aldehyde group at the 8-position. This unique structural arrangement makes it a valuable and versatile intermediate in synthetic organic chemistry. The chroman scaffold is a privileged structure found in a wide array of bioactive molecules, including antioxidants like vitamin E, while the aldehyde group serves as a reactive handle for extensive chemical derivatization. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, a field-proven synthetic protocol with mechanistic insights, and a thorough characterization profile. Furthermore, we explore its reactivity and significance as a building block in the development of novel pharmaceuticals and advanced materials, grounded in authoritative scientific literature. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Core Molecular Profile

This compound, also known as 3,4-dihydro-2H-1-benzopyran-8-carbaldehyde, is a stable, white to off-white solid at room temperature.[1] Its core structure consists of a fused dihydropyran and benzene ring system. The strategic placement of the aldehyde group at the C8 position, adjacent to the ether linkage on the aromatic ring, influences its electronic properties and reactivity.

Physicochemical and Structural Data

A summary of the key identifiers and properties for this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [2][3][4] |

| Molecular Weight | 162.19 g/mol | [3][4] |

| CAS Number | 327183-32-4 | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥95% - ≥97% | [1][5] |

| SMILES | O=CC1=C2C(CCCO2)=CC=C1 | [3] |

| InChI Key | ZYKTXRDSAFQAAM-UHFFFAOYSA-N | [2] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [1][4] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most effectively achieved through a directed ortho-metalation of a chroman precursor, followed by electrophilic quenching with a formylating agent. This method provides high regioselectivity and yield, which are critical for research and development applications.

Mechanistic Rationale

The presented protocol utilizes a directed ortho-metalation-formylation strategy. The ether oxygen of the chroman ring directs the deprotonation to the adjacent C8 position.

-

Deprotonation/Lithiation: n-Butyllithium (n-BuLi), a powerful organometallic base, is used to abstract a proton from the most acidic position on the aromatic ring. The ether oxygen atom acts as a directing group, coordinating to the lithium ion and positioning the butyl anion to selectively deprotonate the C8 position. This forms a highly reactive aryllithium intermediate. The reaction is conducted at an extremely low temperature (-78 °C) to prevent unwanted side reactions and ensure kinetic control.

-

Formylation: The aryllithium intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). This forms a tetrahedral intermediate.

-

Quenching & Hydrolysis: The reaction is quenched with an aqueous acid (e.g., 1N HCl). This step serves two purposes: it protonates the tetrahedral intermediate, which then collapses to form the final aldehyde product, and it neutralizes any remaining organolithium reagent.

This regioselective approach is superior to classical electrophilic aromatic substitution methods (e.g., Vilsmeier-Haack, Gattermann-Koch), which often yield mixtures of isomers and are less efficient for this specific substrate.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is adapted from a procedure described by ChemicalBook and represents a standard method for this transformation.[1]

Materials:

-

Chroman precursor (e.g., 8-bromochroman, followed by lithium-halogen exchange, or chroman itself if direct deprotonation is efficient)

-

n-Butyllithium (n-BuLi) in a suitable solvent (e.g., 2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

N,N-Dimethylformamide (DMF)

-

1N Hydrochloric Acid (HCl)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Eluent: Hexane/Ethyl Acetate gradient

Procedure:

-

Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet, dissolve the chroman precursor (1.0 eq) in anhydrous THF and anhydrous hexane.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 to 1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Warming and Stirring: After the addition is complete, allow the reaction mixture to warm to approximately 5 °C and stir for 4 to 4.5 hours.

-

Formylation: Cool the mixture back to 5 °C. Add a solution of anhydrous DMF (1.5 eq) in anhydrous THF dropwise.

-

Final Stirring: Stir the reaction mixture at 5 °C for 10-15 minutes, then remove the cooling bath and allow it to warm to room temperature. Continue stirring for an additional 30 minutes.

-

Quenching: Carefully quench the reaction by slowly adding 1N HCl solution until the mixture is acidic.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer three times with diethyl ether.

-

Washing and Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, then filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography, typically using a gradient elution from 0% to 20% ethyl acetate in hexane, to yield this compound as a white to off-white solid.[1]

Spectroscopic Characterization and Analysis

A self-validating protocol requires rigorous characterization of the final product. The structural identity and purity of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. The following data was acquired in deuterated chloroform (CDCl₃) at 400 MHz.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 10.41 | Singlet (s) | 1H | Aldehyde (-CHO) | - |

| 7.64-7.63 | Doublet of doublets (dd) | 1H | Aromatic (H7) | J = 8.1, 1.5 |

| 7.25 | Doublet (d) | 1H | Aromatic (H5) | J = 5.13 |

| 6.89 | Triplet (t) | 1H | Aromatic (H6) | J = 7.3 |

| 4.30 | Triplet (t) | 2H | Methylene (-OCH₂) | J = 5.1 |

| 2.83 | Triplet (t) | 2H | Methylene (Ar-CH₂) | J = 6.2 |

| 2.09-2.03 | Multiplet (m) | 2H | Methylene (-CH₂CH₂O-) | - |

Expected ¹³C NMR: While a specific experimental spectrum is not provided in the initial data, the expected chemical shifts can be reliably predicted based on standard correlation tables.[7][8]

-

Aldehyde Carbonyl (C=O): δ ≈ 188-192 ppm

-

Aromatic Carbons (C-Ar): δ ≈ 115-162 ppm (with C8, C4a, and C8a being quaternary and likely appearing in the more downfield region of this range)

-

Methylene Carbon (C2, -OCH₂): δ ≈ 65-70 ppm

-

Methylene Carbon (C4, Ar-CH₂): δ ≈ 25-30 ppm

-

Methylene Carbon (C3, -CH₂CH₂O-): δ ≈ 20-25 ppm

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. The expected characteristic absorption bands for this compound would include:[9]

-

~2820 cm⁻¹ and ~2720 cm⁻¹: Aldehyde C-H Stretch (Fermi doublet)

-

~1690 cm⁻¹: Strong, sharp absorption from the aromatic Aldehyde C=O Stretch

-

~1600 cm⁻¹ and ~1470 cm⁻¹: Aromatic C=C Ring Stretches

-

~1250 cm⁻¹: Aryl-Alkyl Ether C-O Stretch

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight would be observed at m/z ≈ 162.19.

-

Key Fragments: Common fragmentation pathways for chromanes include the loss of the aldehyde group (M-29, [M-CHO]⁺) and retro-Diels-Alder fragmentation of the dihydropyran ring.[10]

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the reactivity of its two key components: the chroman nucleus and the aldehyde functional group.

Reactivity of the Aldehyde Group

The aldehyde is a versatile functional group that serves as an electrophilic site for a wide range of synthetic transformations, allowing for the construction of more complex molecular architectures. This reactivity is crucial for building libraries of compounds for drug discovery screening.

Sources

- 1. This compound, 95% CAS#: 327183-32-4 [m.chemicalbook.com]

- 2. 327183-32-4(this compound) | Kuujia.com [kuujia.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound, CasNo.327183-32-4 LABTER PARMATECH(BEIJING)CO.,LTD China (Mainland) [labterpharm.lookchem.com]

- 6. Formylation - Wikipedia [en.wikipedia.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. youtube.com [youtube.com]

- 10. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Chroman-8-carbaldehyde in Common Laboratory Solvents

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of a compound's solubility is a cornerstone of successful experimental design, from reaction setup and work-up to purification and formulation. This guide provides an in-depth analysis of the solubility profile of Chroman-8-carbaldehyde (CAS No. 327183-32-4), a versatile intermediate in organic synthesis.[1][2] This document moves beyond simple data presentation to explain the underlying physicochemical principles that govern its solubility, offering both predictive insights and practical experimental protocols.

Understanding this compound: A Physicochemical Overview

This compound is an aromatic aldehyde with a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol .[3][4] Its structure, featuring a bicyclic chroman core fused to a benzene ring with a carbaldehyde group, dictates its solubility behavior. The molecule possesses both hydrophobic (the bicyclic aromatic system) and polar (the aldehyde and ether functionalities) regions.

The ether oxygen and the carbonyl group's oxygen can act as hydrogen bond acceptors.[5][6] However, the absence of a hydrogen bond donor significantly limits its solubility in protic solvents like water. The calculated LogP (partition coefficient) of 1.8241 suggests a moderate degree of lipophilicity, indicating a preference for organic environments over aqueous ones.[4]

Predicted and Observed Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, its solubility can be reliably predicted based on the "like dissolves like" principle and inferred from its use in synthetic procedures.[3] Aldehydes and ketones are generally soluble in most common organic solvents.[5]

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble to Very Slightly Soluble | The large nonpolar hydrocarbon framework outweighs the polarity of the aldehyde and ether groups. While the oxygen atoms can accept hydrogen bonds from water, the molecule's overall nonpolar character dominates.[6][7][8] |

| Methanol | Polar Protic | Soluble | Methanol's shorter alkyl chain compared to ethanol makes it a better solvent for moderately polar compounds. It can interact with the polar groups of the molecule.[9] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol can dissolve this compound through dipole-dipole interactions and hydrogen bonding with the ether and carbonyl oxygens. |

| Acetone | Polar Aprotic | Soluble | As a polar aprotic solvent, acetone effectively solvates the polar aldehyde group through dipole-dipole interactions without the steric hindrance of a longer alkyl chain. |

| Ethyl Acetate | Moderately Polar Aprotic | Soluble | Its moderate polarity and ability to engage in dipole-dipole interactions make it an excellent solvent, as evidenced by its use in chromatographic purification of this compound.[3][10] |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds, DCM's polarity is sufficient to interact with the aldehyde and ether functionalities.[11][12] |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | The cyclic ether structure of THF makes it a good solvent for compounds with ether linkages. Its use in the synthesis of this compound confirms solubility.[3] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a vast array of polar and nonpolar compounds.[13][14][15][16] |

| Hexane | Nonpolar | Soluble | The significant nonpolar surface area of the chroman ring system allows for favorable van der Waals interactions with nonpolar solvents like hexane, as confirmed by its use in synthesis and chromatography.[3][17] |

| Diethyl Ether | Moderately Polar Aprotic | Soluble | Its use as an extraction solvent in the synthesis of this compound indicates good solubility.[3] |

Experimental Determination of Solubility: A Validated Protocol

To quantitatively determine the solubility of this compound, the following gravimetric method provides a reliable and straightforward approach. This protocol is designed to be self-validating by ensuring equilibrium is reached.

Materials and Equipment

-

This compound (purity ≥97%)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Centrifuge

-

Micropipettes

-

Drying oven or vacuum oven

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Solvent Evaporation:

-

Carefully withdraw a precise volume of the clear supernatant using a micropipette.

-

Transfer the aliquot to a pre-weighed, dry vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

-

Gravimetric Analysis:

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

The difference in weight corresponds to the mass of this compound dissolved in the aliquot of the solvent.

-

-

Calculation:

-

Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of aliquot (L))

-

Workflow Diagram

Caption: Experimental workflow for determining solubility.

Logic for Solvent Selection in Practical Applications

The choice of solvent is critical for various laboratory procedures:

-

Chemical Reactions: For reactions involving this compound, solvents like THF and diethyl ether are suitable for ensuring the reactants are in the same phase.[3]

-

Extraction: The low water solubility and good solubility in immiscible organic solvents like diethyl ether and ethyl acetate make extraction a viable purification technique.[3]

-

Chromatography: Its solubility in hexane and ethyl acetate allows for effective purification using normal-phase column chromatography, where the polarity of the eluent can be tuned for optimal separation.[3]

-

NMR Spectroscopy: Deuterated chloroform (CDCl₃) is an appropriate solvent for NMR analysis, as indicated in synthetic procedures.[3] For compounds that are difficult to dissolve, deuterated DMSO can be used.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar organic compound with a significant hydrocarbon structure. It is largely insoluble in water but demonstrates good solubility in a wide range of common organic solvents, from nonpolar hydrocarbons like hexane to polar aprotic solvents like DMSO. This comprehensive understanding of its solubility, grounded in its molecular structure, empowers researchers to make informed decisions in experimental design, leading to more efficient and successful scientific outcomes.

References

-

eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

YouTube. (2022, September 14). 342 BCH3023 Physical Properties Aldehydes and Ketones Boiling Point, Melting Point, Water Solubility. Retrieved from [Link]

-

LABTER PARMATECH(BEIJING)CO.,LTD. (n.d.). This compound cas no.327183-32-4. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Wikipedia. (n.d.). Dichloromethane. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Acetate. Retrieved from [Link]

-

PubChem. (n.d.). Hexane. Retrieved from [Link]

-

PubChem. (n.d.). Dichloromethane. Retrieved from [Link]

-

PubChem. (n.d.). Methanol. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. labterpharm.lookchem.com [labterpharm.lookchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound, 95% CAS#: 327183-32-4 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Dichloromethane - Wikipedia [en.wikipedia.org]

- 12. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 14. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. gchemglobal.com [gchemglobal.com]

- 16. ptacts.uspto.gov [ptacts.uspto.gov]

- 17. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data interpretation for Chroman-8-carbaldehyde (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Interpretation of Chroman-8-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No: 327183-32-4) is a heterocyclic building block featuring a chroman core functionalized with an aldehyde group.[1][2][3][4] This structure is a valuable intermediate in organic synthesis, particularly for generating diverse molecular libraries for drug discovery and materials science.[5][6] Accurate structural confirmation and purity assessment are paramount for its application, necessitating a multi-technique spectroscopic approach. This guide provides a comprehensive interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It is designed to serve as a technical resource for researchers, offering not just data, but the underlying scientific rationale for each spectral assignment, grounded in established principles and experimental evidence.

Molecular Structure and Properties

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in this compound are numbered as shown below. This numbering scheme will be used consistently throughout the NMR and MS analyses.

-

Appearance: White to off-white solid[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be made.

¹H NMR Spectrum Interpretation

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The experimental data, acquired in CDCl₃ at 400 MHz, shows distinct signals for the aldehydic, aromatic, and aliphatic protons.[7]

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 10.41 | Singlet (s) | 1H | - | H9 (CHO) |

| 7.64-7.63 | Doublet of Doublets (dd) | 1H | J = 8.1, 1.5 | H7 |

| 7.25 | Doublet (d) | 1H | J = 5.13 | H5 |

| 6.89 | Triplet (t) | 1H | J = 7.3 | H6 |

| 4.30 | Triplet (t) | 2H | J = 5.1 | H2 |

| 2.83 | Triplet (t) | 2H | J = 6.2 | H4 |

| 2.09-2.03 | Multiplet (m) | 2H | - | H3 |

Causality Behind Assignments:

-

Aldehydic Proton (H9): The signal at 10.41 ppm is highly deshielded, a characteristic chemical shift for an aldehyde proton directly attached to a carbonyl group. Its singlet multiplicity confirms the absence of adjacent protons.[7]

-

Aromatic Protons (H5, H6, H7):

-

The proton at 7.64-7.63 ppm (H7) is the most downfield in the aromatic region. This is due to the combined electron-withdrawing (deshielding) effects of the adjacent aldehyde group and the ring oxygen. It appears as a doublet of doublets, indicating coupling to two non-equivalent neighboring protons: ortho coupling to H6 (J ≈ 8.1 Hz) and meta coupling to H5 (J ≈ 1.5 Hz).[7]

-

The proton at 6.89 ppm (H6) is shielded relative to H7 and H5 and appears as a triplet. This pattern arises from coupling to two ortho protons, H5 and H7, with similar coupling constants (J ≈ 7.3 Hz).[7]

-

The proton at 7.25 ppm (H5) is ortho to the aliphatic ring junction and appears as a doublet.[7]

-

-

Aliphatic Protons (H2, H3, H4):

-

The signal at 4.30 ppm (H2) corresponds to the two protons on the carbon adjacent to the ether oxygen (C2). The strong deshielding effect of the oxygen atom shifts this signal significantly downfield. It appears as a triplet, indicating coupling to the two adjacent protons on C3 (J = 5.1 Hz).[7]

-

The signal at 2.83 ppm (H4) is assigned to the benzylic protons on C4. These protons are adjacent to the aromatic ring and appear as a triplet due to coupling with the two protons on C3 (J = 6.2 Hz).[7]

-

The multiplet between 2.09-2.03 ppm (H3) represents the two protons on C3. These protons are coupled to both the C2 and C4 protons, resulting in a more complex splitting pattern (a pentet or multiplet).[7]

-

¹³C NMR Spectrum Interpretation

While direct experimental data for this compound is not widely published, a highly reliable predicted spectrum can be generated based on established chemical shift ranges and computational models.[8][9][10][11]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~192 | C9 (CHO) | Carbonyl carbons of aromatic aldehydes typically appear in this highly deshielded region.[12] |

| ~160 | C8a | Aromatic carbon attached to the ether oxygen (quaternary). |

| ~138 | C7 | Aromatic CH carbon ortho to the aldehyde group. |

| ~129 | C8 | Aromatic quaternary carbon bearing the aldehyde group. |

| ~122 | C4a | Aromatic quaternary carbon at the ring junction. |

| ~120 | C5 | Aromatic CH carbon. |

| ~117 | C6 | Aromatic CH carbon. |

| ~65 | C2 | Aliphatic carbon bonded to the ether oxygen (O-CH₂). |

| ~28 | C4 | Aliphatic benzylic carbon (Ar-CH₂). |

| ~22 | C3 | Aliphatic CH₂ carbon situated between two other CH₂ groups. |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the aldehyde, the aromatic ring, and the ether linkage.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3050 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic CH₂ |

| ~2850 & ~2750 | Weak but Sharp | C-H Stretch (Fermi Doublet) | Aldehydic C-H |

| ~1690 | Strong, Sharp | C=O Stretch | Conjugated Aldehyde |

| ~1600 & ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl-Alkyl Ether |

| ~800-750 | Strong | C-H Bend (out-of-plane) | Substituted Aromatic |

Interpretation of Diagnostic Peaks:

-

Carbonyl (C=O) Stretch: As an aromatic aldehyde, the carbonyl group is in conjugation with the benzene ring. This conjugation lowers the vibrational frequency compared to a saturated aldehyde. A strong, sharp absorption is expected around 1705-1685 cm⁻¹ .[13][14][15] This is one of the most intense and easily identifiable peaks in the spectrum.

-

Aldehydic C-H Stretch: The C-H bond of the aldehyde group presents a highly characteristic feature: a pair of weak to medium absorptions, often referred to as a Fermi doublet, appearing around 2850 cm⁻¹ and 2750 cm⁻¹ .[14][15][16] The presence of both peaks is a definitive indicator of an aldehyde functional group and helps distinguish it from a ketone.[14]

-

Ether C-O Stretch: The aryl-alkyl ether linkage (Ar-O-CH₂) will produce a strong C-O stretching band, typically in the 1270-1200 cm⁻¹ region.[17]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural insights through the analysis of its fragmentation patterns under ionization. For this compound, Electron Ionization (EI) would be a common method.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge) | Proposed Ion | Formula | Notes |

|---|---|---|---|

| 162 | [M]⁺· | [C₁₀H₁₀O₂]⁺· | Molecular Ion |

| 161 | [M-H]⁺ | [C₁₀H₉O₂]⁺ | Loss of the aldehydic hydrogen radical. |

| 133 | [M-CHO]⁺ | [C₉H₉O]⁺ | Loss of the formyl radical (-CHO), a common fragmentation for aldehydes. |

| 134 | [M-C₂H₄]⁺· | [C₈H₆O₂]⁺· | Retro-Diels-Alder (RDA) type fragmentation of the dihydropyran ring. |

| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Further fragmentation after initial losses. |

Proposed Fragmentation Pathway:

The fragmentation of chroman derivatives often involves characteristic losses related to both the heterocyclic ring and its substituents.[18][19]

-

Molecular Ion Formation: Upon electron impact, a radical cation, the molecular ion [M]⁺· , is formed at m/z = 162 .

-

Primary Fragmentations:

-

Loss of H·: The labile aldehydic hydrogen can be lost to form a stable acylium ion at m/z = 161 .

-

Loss of ·CHO: Cleavage of the C-C bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical, yielding a major fragment at m/z = 133 .

-

Ring Cleavage: A retro-Diels-Alder (RDA) reaction is a characteristic fragmentation pathway for cyclic ethers. This would involve the cleavage of the dihydropyran ring, leading to the loss of ethene (C₂H₄) and the formation of a radical cation at m/z = 134 .

-

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed. The methodologies described below represent best practices for the analysis of a solid, non-volatile organic compound like this compound.

NMR Data Acquisition Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or insert it manually into the magnet.

-

Tuning and Shimming: Tune the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, a 2-5 second relaxation delay, and 16-64 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time with more scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

IR Data Acquisition Protocol (Attenuated Total Reflectance - ATR)

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically performs the background subtraction, providing the final transmittance or absorbance spectrum.

Mass Spectrometry Data Acquisition Protocol (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 µg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

GC Method:

-

Injector: Set the injector temperature to 250°C.

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280°C and hold for 5 minutes.

-

Carrier Gas: Use Helium at a constant flow rate of ~1 mL/min.

-

-

MS Method:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range from m/z 40 to 400.

-

Source Temperature: Set the ion source temperature to ~230°C.

-

-

Injection and Acquisition: Inject 1 µL of the sample solution. The GC will separate the components before they enter the mass spectrometer for ionization and analysis.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the peak for this compound. Compare the spectrum against libraries (e.g., NIST) and interpret the fragmentation pattern.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H NMR definitively establishes the proton connectivity and environment. IR spectroscopy confirms the presence of the key aldehyde and ether functional groups through their characteristic vibrational frequencies. Mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation pathways. Together, these techniques offer a robust analytical fingerprint, essential for ensuring the identity and quality of this compound in research and development settings.

References

-

Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

DEA. (n.d.). Fragmentation of chromon derivatives using mass spectrometry technique. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and.... Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). Retrieved from [Link]

-

Wade, L. G. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Berkeley Learning Hub. (2024, September 24). Aldehyde IR Spectroscopy. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. Retrieved from [Link]

-

Smyth, T. (2011, August 24). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

-

LABTER PARMATECH (BEIJING) CO., LTD. (n.d.). This compound cas no.327183-32-4. Retrieved from [Link]

-

RSIS International. (n.d.). ms_1766851951_3593.docx. Retrieved from [Link]

-

YouTube. (2021, January 12). ChemDraw tutorial 4 - Prediction of NMR. Retrieved from [Link]

-

Kuujia.com. (2024, August 30). 327183-32-4(this compound). Retrieved from [Link]

-

Chemaxon Docs. (n.d.). NMR Predictor. Retrieved from [Link]

-

Sajed, T., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Retrieved from [Link]

-

ResearchGate. (2012, April 3). Which software is best for computer assisted prediction of NMR and/or mass spectra? Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

International Journal of Analytical Chemistry. (2011, November 30). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-methyl-3,4-dihydro-2H-chromene. Retrieved from [Link]

-

Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). 8-Methoxy-2H-chromene-3-carbaldehyde. Retrieved from [Link]

-

MOLBASE. (n.d.). 3,4-dihydro-2H-chromene-8-carbaldehyde price & availability. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. labterpharm.lookchem.com [labterpharm.lookchem.com]

- 3. This compound, 95% | 327183-32-4 [chemicalbook.com]

- 4. 3,4-dihydro-2H-chromene-8-carbaldehyde price & availability - MOLBASE [molbase.com]

- 5. 327183-32-4(this compound) | Kuujia.com [kuujia.com]

- 6. Chroman-2-carbaldehyde|High-Quality Research Chemical [benchchem.com]

- 7. This compound, 95% CAS#: 327183-32-4 [chemicalbook.com]

- 8. docs.chemaxon.com [docs.chemaxon.com]

- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CASPRE [caspre.ca]

- 12. rsc.org [rsc.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. researchgate.net [researchgate.net]

- 17. rsisinternational.org [rsisinternational.org]

- 18. Fragmentation of chromon derivatives using mass spectrometry technique [dea.lib.unideb.hu]

- 19. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS [pubs.sciepub.com]

An In-depth Technical Guide to the Potential Biological Activities of Functionalized Chroman Scaffolds

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Chroman Scaffold as a Privileged Structure in Medicinal Chemistry

The chroman (3,4-dihydro-2H-1-benzopyran) framework, and its oxidized counterpart chroman-4-one (chromanone), represent a class of oxygen-containing heterocyclic compounds of paramount importance in drug discovery.[1][2] Structurally, they consist of a benzene ring fused to a dihydropyran ring.[3] This core motif is not merely a synthetic curiosity; it is abundant in nature, forming the backbone of numerous flavonoids, isoflavonoids, and notably, tocopherols (Vitamin E), which underscores its inherent biological relevance and low toxicity.[1][4]

In medicinal chemistry, the chroman ring is designated a "privileged scaffold." This term describes a molecular framework that is capable of binding to a variety of biological targets with high affinity, making it a versatile template for developing novel therapeutic agents.[5][6][7] The structural rigidity of the fused ring system, combined with the diverse functionalization possibilities at various positions, allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the exploration of chroman derivatives across a wide spectrum of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, neuroprotective, and antimicrobial actions.[3][8] This guide provides a technical overview of these biological activities, the underlying mechanisms, relevant structure-activity relationships (SAR), and practical experimental methodologies.

Caption: Core structures of the Chroman and Chroman-4-one scaffolds.

I. Anticancer Activity: Targeting Cellular Proliferation and Survival

The chroman scaffold has yielded a multitude of compounds with potent cytotoxic profiles against various human cancer cell lines.[2] The mechanisms are diverse, often involving the modulation of key signaling pathways that govern cell cycle progression, apoptosis, and angiogenesis.

Mechanism of Action: Functionalized chromans have been shown to exert their anticancer effects through several key mechanisms:

-

Enzyme Inhibition: Certain chroman-4-one derivatives are potent and selective inhibitors of SIRT2 (Sirtuin 2), a protein deacetylase implicated in cell cycle regulation.[9] Inhibition of SIRT2 leads to the hyperacetylation of substrates like α-tubulin, disrupting mitotic processes and inducing cell death.[9] Other derivatives have been shown to interfere with the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, by exhibiting excellent binding energy to the Akt enzyme in computational models.[10]

-

Cell Cycle Arrest and Apoptosis: Studies on breast cancer cell lines (MCF-7) have demonstrated that 3-benzylidene chroman-4-one analogs can induce cell cycle arrest, primarily by increasing the sub-G0/G1 cell population, and promote programmed cell death (apoptosis).[10][11]

-

Antiproliferative Effects: Chroman-based SIRT2 inhibitors have demonstrated strong antiproliferative effects in both breast cancer (MCF-7) and lung carcinoma (A549) cell lines, with their activity correlating to their SIRT2 inhibition potency.[9]

Data Presentation: Cytotoxicity of Chroman Derivatives

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 6f | MCF-7 (Breast) | IC50 | < 10 | [9] |

| 12a | MCF-7 (Breast) | IC50 | ~25 | [9] |

| 6f | A549 (Lung) | IC50 | ~20 | [9] |

| 12a | A549 (Lung) | IC50 | ~40 | [9] |

| 6i | MCF-7 (Breast) | GI50 | 34.7 | [11] |

| Compound 126 | HepG-2 (Liver) | IC50 | 3.0-6.2 | [2] |

| Compound 126 | HCT-116 (Colon) | IC50 | 1.7-7.4 | [2] |

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Caption: Putative inhibition of the PI3K/Akt pathway by chroman derivatives.

II. Antioxidant Activity: Scavenging Reactive Oxygen Species

The structural similarity of the chromanol core to α-tocopherol, the most active form of Vitamin E, makes it an inherently potent antioxidant. This activity is crucial for mitigating oxidative stress, a pathological process implicated in cancer, neurodegenerative disorders, and inflammation.[3][4]

Mechanism of Action: Chromanols act as antioxidants by donating the hydrogen atom from the hydroxyl group on the benzene ring to reduce oxygen-centered free radicals, thereby neutralizing them.[12] The resulting chromanoxyl radical is relatively stable and can be recycled back to its active form by other antioxidants like ascorbate (Vitamin C).[12]

Structure-Activity Relationship (SAR): The antioxidant capacity of chroman derivatives is highly dependent on their substitution pattern.

-

Hydroxyl Group: The presence and position of a phenolic hydroxyl group are critical for radical scavenging activity.[3]

-

C2 and C3 Substitutions: Substitutions at the C2 and C3 positions with groups like methoxyphenyl or benzylidene can yield potent antioxidant compounds, sometimes equivalent in activity to Trolox, a water-soluble analog of Vitamin E.[3]

-

Dimeric Compounds: Dimeric chromanols, such as "twin-chromanol," have shown superior radical scavenging properties compared to α-tocopherol due to a slower disproportionation rate of their corresponding radical and the ability to donate twice the number of reducing equivalents.[12]

Data Presentation: Antioxidant Capacity of Chroman-4-one Derivatives

| Compound Type | Assay | Result | Reference |

| 3-Benzylidene-7-alkoxychroman-4-ones | DPPH Scavenging | 24.30% - 35.01% inhibition | [3] |

| Silymarin | DPPH Scavenging | ~33% inhibition | [3] |

| 7,8-Dihydroxy-3-[(3,4-dihydroxyphenyl) methylene] chroman-4-one | DPPH Scavenging | IC50 = 4.5 µM | [3] |

| Twin-chromanol | Radical Scavenging | Better than α-tocopherol | [12] |

III. Anti-inflammatory and Neuroprotective Potential

Anti-inflammatory Activity: Chronic inflammation is a key driver of numerous diseases. Chroman derivatives have demonstrated significant anti-inflammatory effects by targeting pro-inflammatory signaling molecules.[8] They have been reported to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a critical pro-inflammatory cytokine.[4] Furthermore, certain amidochromans and chromanyl acrylates effectively inhibit the TNF-α-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells, a key step in the inflammatory response.[13] For instance, N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide was identified as a particularly potent inhibitor of this process.[13]

Neuroprotective Activity: The antioxidant and anti-inflammatory properties of chromans, coupled with their ability to modulate specific neuronal targets, make them promising candidates for treating neurodegenerative disorders like Alzheimer's and Parkinson's disease.[14][15]

-

Enzyme Inhibition: Chromone-based compounds are effective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), enzymes that are key targets in Alzheimer's and Parkinson's disease therapies.[14][15]

-

Neuroprotection: Derivatives have been shown to protect neurons from excitotoxicity induced by glutamate and NMDA.[16] This neuroprotective action involves the activation of the ERK-CREB signaling pathway, which is essential for neuronal survival and plasticity.[16]

-

Anti-Amyloid Aggregation: Some chromone hybrids have demonstrated a remarkable ability to inhibit the self-induced and AChE-induced aggregation of amyloid-β plaques, a hallmark of Alzheimer's disease.[14]

IV. Antimicrobial Activity: Combating Pathogenic Microbes

With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. Chroman and homoisoflavonoid derivatives have shown broad-spectrum activity against pathogenic bacteria and fungi.[8][17]

Spectrum of Activity: Activity has been reported against both Gram-positive (Staphylococcus epidermidis) and Gram-negative (Pseudomonas aeruginosa, Salmonella enteritidis) bacteria, as well as pathogenic fungi, including various Candida species and Aspergillus flavus.[8][17][18]

Structure-Activity Relationship (SAR): The antimicrobial potency is highly influenced by the nature and position of substituents.

-

Position 7: The addition of long alkyl or aryl carbon chains to the hydroxyl group at position 7 has been found to reduce antimicrobial activity.[8]

-

Ring B (Homoisoflavonoids): The presence of methoxy substituents at the meta position of the B ring in homoisoflavonoids appears to enhance bioactivity.[8]

-

Benzyl Group: The introduction of a benzyl group can confer biological activity to a previously inactive precursor.[8]

Data Presentation: Minimum Inhibitory Concentration (MIC) of Chroman Derivatives

| Compound Class | Microorganism | MIC Range (µg/mL) | Reference |

| Chroman-4-one & Homoisoflavonoid Derivatives | Bacteria & Fungi | 64 - 1024 | [8] |

| Chroman Carboxamide Derivatives | Gram-positive bacteria | 25 - 100 | [18] |

| 3-Azolyl-4-chromanone phenyl hydrazones | C. albicans, A. niger | Potent activity reported | [3] |

V. Synthesis and Experimental Protocols

The development of novel chroman derivatives relies on efficient and versatile synthetic strategies. Cascade radical cyclization reactions have emerged as a powerful tool for this purpose.[19][20][21]

Caption: General workflow for the synthesis and evaluation of chroman scaffolds.

Protocol 1: General Synthesis of 3-Benzylidene-4-Chromanones

Rationale: This protocol describes a base-promoted aldol condensation followed by an intramolecular oxa-Michael ring closure, a common and effective method for assembling the chroman-4-one scaffold.[9] The use of a base like potassium hydroxide facilitates the deprotonation of the 2'-hydroxyacetophenone, initiating the condensation with the aldehyde.

Materials:

-

Substituted 2'-hydroxyacetophenone (1.0 eq)

-

Substituted benzaldehyde (1.1 eq)

-

Ethanol

-

Potassium hydroxide (KOH) solution (50% w/v)

-

Hydrochloric acid (HCl), concentrated

-

Ice bath, magnetic stirrer, round-bottom flask, reflux condenser

Procedure:

-

Dissolve the substituted 2'-hydroxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add the 50% KOH solution dropwise to the cooled mixture. The reaction mixture will typically change color and thicken.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.

-

Acidify the mixture by slowly adding concentrated HCl until the pH is acidic (pH ~2-3). A solid precipitate should form.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 3-benzylidene-4-chromanone derivative.

-

Confirm the structure and purity using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: DPPH Free Radical Scavenging Assay

Rationale: This spectrophotometric assay is a standard method for evaluating antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the radical is reduced to the colorless diphenylpicrylhydrazine, and the color change is measured to quantify scavenging activity.[3]

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Test compounds (chroman derivatives) at various concentrations in methanol

-

Ascorbic acid or Trolox (positive control)

-

Methanol (blank)

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Prepare a series of dilutions of the test compounds and the positive control in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the test compound dilutions, positive control, or methanol (for the blank) to the respective wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

-

-

Plot the percentage of scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Perspectives

The functionalized chroman scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating remarkable versatility and a broad range of significant biological activities.[3][6] Its presence in natural products speaks to its evolutionary optimization for biological interaction. Synthetic exploration has further unlocked its potential, leading to potent anticancer, antioxidant, anti-inflammatory, neuroprotective, and antimicrobial agents.

Key challenges remain, including optimizing synthetic yields and improving the pharmacokinetic properties, such as reducing the high lipophilicity of some derivatives to enhance their suitability for in vivo applications.[3][9] Future research will likely focus on the development of multi-target-directed ligands (MTDLs), where a single chroman-based molecule is designed to interact with multiple targets implicated in a complex disease like Alzheimer's.[14] The continued synthesis of novel chroman libraries and their evaluation through high-throughput screening will undoubtedly uncover new therapeutic leads, solidifying the chroman scaffold's role as a cornerstone in the future of drug discovery.

References

-

Gautam, N., & Singh, R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Molecular Structure, 1245, 131063. [Link]

-

de Oliveira, A. M., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(9), 2054. [Link]

-

Vetrivel, P., et al. (2023). Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities. Journal of Biomolecular Structure and Dynamics, 41(1), 1-17. [Link]

-

Kumar, A., et al. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 12(9), 4583-4591. [Link]

-

Salo, H. S., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry, 57(23), 9887-9896. [Link]

-

Ferreira, M., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6542. [Link]

-

Gaspar, A., et al. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 26(16), 4995. [Link]

-

Prajapati, S. K., et al. (2024). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry, 40(1). [Link]

-

Kumar, S., et al. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(4), 771-782. [Link]

-

Kumar, D., et al. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug Design, Development and Therapy, 10, 2935-2947. [Link]

-

Demirayak, S., et al. (2015). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 968-975. [Link]

-

Kumar, A., et al. (2020). Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives. New Journal of Chemistry, 44(3), 1017-1028. [Link]

-

Rosenau, T., et al. (2002). Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy. Chemistry, 8(17), 3951-3959. [Link]

-

Anjum, S., et al. (2025). Neuroprotective Potential of Chromium-D-Phenylalanine: Insights from Molecular Docking, Dynamics and Rotenone-Induced Parkinsonism in Rats. Biological Trace Element Research. [Link]

-

de Oliveira, A. M., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(9), 2054. [Link]

-

Li, Z., et al. (2017). Straightforward synthesis of functionalized chroman-4-ones through cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes. Chemical Communications, 53(5), 903-906. [Link]

-

Reis, J., et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry, 60(19), 7941-7957. [Link]

-

Wang, Y., et al. (2023). Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. Molecules, 28(5), 2399. [Link]

-

Sharma, S., et al. (2021). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 12(11), 1836-1853. [Link]

-

Kim, E., et al. (2018). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. Molecules, 23(3), 669. [Link]

-

Kumar, D., et al. (2016). Docking Studies and Evaluation of Antimicrobial Activity of Chroman Carboxamide Derivatives. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Diastereoselective synthesis of chroman bearing spirobenzofuranone scaffolds via oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins. RSC Advances, 12(28), 18011-18015. [Link]

-

Ghorab, M. M., et al. (2022). Synthesis and Biological Evaluation of Chromen-2-One and Chromen-2-Imine Derivatives Bearing Aryldiazenyl Moiety as Expected Antimicrobial Agents. Polycyclic Aromatic Compounds, 42(5), 2235-2247. [Link]

-

Sharma, S., et al. (2020). Chromones: Privileged scaffold in anticancer drug discovery. Chemical Biology & Drug Design, 96(4), 1039-1057. [Link]

-

Li, Z., et al. (2017). Straightforward synthesis of functionalized chroman-4-ones through cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes. Chemical Communications, 53(5), 903-906. [Link]

-

Sharma, S., et al. (2024). Chromenone: An emerging scaffold in anti-Alzheimer drug discovery. Bioorganic & Medicinal Chemistry Letters, 114, 129912. [Link]

-

Jain, A., et al. (2013). Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents. Journal of the Korean Chemical Society, 57(3), 389-395. [Link]

Sources

- 1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rjptonline.org [rjptonline.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant properties of natural and synthetic chromanol derivatives: study by fast kinetics and electron spin resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chromenone: An emerging scaffold in anti-Alzheimer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Straightforward synthesis of functionalized chroman-4-ones through cascade radical cyclization-coupling of 2-(allyloxy)arylaldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Medicinal Chemistry of Chroman Derivatives: A Comprehensive Guide for Drug Discovery Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a prominent heterocyclic structure that has garnered significant attention in the field of medicinal chemistry.[1] Recognized as a "privileged structure," its framework is a common feature in a plethora of natural products, including flavonoids, tocopherols (Vitamin E), and rotenoids.[2][3][4] This prevalence in nature is a strong indicator of its evolutionary selection for interacting with diverse biological targets, making it a fertile starting point for drug discovery.[3] Chroman derivatives have been reported to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antioxidant effects, among others.[1][5][6]

This guide, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive and in-depth exploration of the medicinal chemistry of chroman derivatives. We will delve into the core synthetic strategies for accessing this scaffold, explore its application in key therapeutic areas, and dissect the critical structure-activity relationships (SAR) that govern its biological effects. The focus will be on the "why" behind experimental choices and the mechanistic underpinnings of the observed activities, providing actionable insights for researchers and drug development professionals.

Part 1: The Chroman Scaffold: Synthesis and Chemical Properties

The chroman ring system, consisting of a dihydropyran ring fused to a benzene ring, serves as a versatile template for medicinal chemists.[1] Its partial saturation allows for the creation of stereogenic centers, adding a layer of three-dimensional complexity that can be exploited for specific receptor interactions. The synthesis of the chroman core is a well-established area of organic chemistry, with numerous methods available for its construction.

A common and efficient approach involves the reaction of a phenol with an α,β-unsaturated carbonyl compound or its equivalent, often proceeding through an intramolecular oxa-Michael addition.[7] Other notable methods include the Heck coupling of allylic alcohols with 2-iodophenols followed by cyclization, and Prins cyclizations of alkenyl aldehydes.[8]

Diagram: General Synthetic Strategy for Chroman-4-ones

Caption: General workflow for the synthesis of chroman-4-one derivatives.

Experimental Protocol: Synthesis of 2-Alkyl-Chroman-4-ones via Microwave-Assisted Aldol Condensation and Cyclization

This protocol describes a one-step procedure for synthesizing substituted chroman-4-ones, adapted from methodologies known to be efficient for generating libraries of these compounds.[7] The use of microwave irradiation significantly reduces reaction times compared to conventional heating.

Materials:

-

Appropriately substituted 2'-hydroxyacetophenone (1.0 mmol)

-

Appropriately substituted aldehyde (1.2 mmol)

-

Diisopropylamine (DIPA) (0.3 mmol)

-

Ethanol (5 mL)

-

Microwave synthesis vials (10 mL)

-

Microwave synthesizer

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

-

Reaction Setup: In a 10 mL microwave synthesis vial, combine the 2'-hydroxyacetophenone (1.0 mmol), the aldehyde (1.2 mmol), and ethanol (5 mL).

-